molecular formula C8H9ClOS B1454904 5-Isopropylthiophene-3-carbonyl chloride CAS No. 1160248-86-1

5-Isopropylthiophene-3-carbonyl chloride

Cat. No. B1454904
M. Wt: 188.67 g/mol
InChI Key: JEHWKRSHTDZAOW-UHFFFAOYSA-N
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Description

5-Isopropylthiophene-3-carbonyl chloride, also known as ITC, is a specialty product used in proteomics research . It has a molecular formula of C8H9ClOS and a molecular weight of 188.68 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Isopropylthiophene-3-carbonyl chloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3rd position by a carbonyl chloride group and at the 5th position by an isopropyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Isopropylthiophene-3-carbonyl chloride are not provided in the search results, general reactions of carbonyl compounds can be considered. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .

Scientific Research Applications

Electrochemical Sensor Development

A study utilized a carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethyl-biphenyl-2-ol for the novel electrochemical detection of isoproterenol, acetaminophen, and N-acetylcysteine. This research demonstrates the potential of using modified electrodes for sensitive and selective detection of various compounds in pharmaceutical and biological samples (Beitollahi et al., 2012).

Synthesis of Functional Monomers

The synthesis of 5-isocyanato-isophthaloyl chloride, a key functional monomer, showcases its application in preparing antifouling polyamide-urea reverse osmosis membranes through interfacial polymerization. This highlights the importance of innovative monomers in enhancing the performance of filtration membranes (Gao Congjie, 2013).

Heterocyclic Compound Synthesis

Research on the interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines led to the synthesis of new bicyclic derivatives, demonstrating the role of thiophene-based compounds in the development of novel pharmaceuticals and chemicals (Abu-El-Halawa et al., 2008).

Advanced Organic Chemistry Laboratory

A multistep synthesis featuring classic carbonyl chemistry was developed for the advanced organic chemistry laboratory, demonstrating the educational application of complex chemical syntheses to reinforce students' understanding of fundamental organic transformations (Duff et al., 2012).

properties

IUPAC Name

5-propan-2-ylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWKRSHTDZAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylthiophene-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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